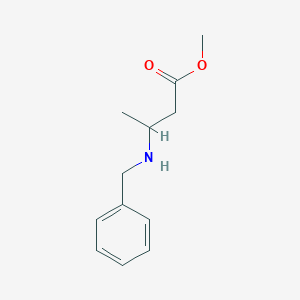

Methyl 3-(benzylamino)butanoate

Description

Overview of β-Amino Ester Chemistry

β-Amino esters are a class of organic compounds characterized by an amino group located on the beta-carbon (the second carbon from the carbonyl group) of an ester. This structural arrangement imparts unique chemical properties and makes them valuable intermediates in organic synthesis. Their bifunctional nature, containing both a nucleophilic amino group and an electrophilic ester group, allows for a wide range of chemical transformations. β-Amino esters are fundamental building blocks for a variety of more complex molecules, including β-lactams, peptides, and other biologically active heterocycles. acs.org Furthermore, the incorporation of β-amino acid units into peptides can enhance their stability and biological activity. acs.org

Historical Context of β-Amino Ester Synthesis Methodologies

The synthesis of β-amino esters and their parent β-amino acids has been a subject of extensive research, leading to the development of numerous synthetic strategies over time. Classical methods include the Mannich reaction and the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, a process also known as aza-Michael addition. acs.orgnih.gov These foundational methods have been expanded upon and refined to improve efficiency, yield, and stereoselectivity.

Modern advancements have introduced sophisticated catalytic systems. For instance, copper complexes have been shown to effectively promote the conjugate addition of amines to α,β-unsaturated compounds. nih.gov The development of poly(β-amino esters), or PBAEs, through the Michael addition of amines to acrylates, has created a class of biodegradable and pH-responsive polymers with significant biomedical applications. researchgate.netnih.gov Furthermore, enantioselective methods using chiral catalysts, such as those based on rhodium or ruthenium, have been developed to control the stereochemistry of the β-amino ester product, which is crucial for pharmaceutical applications. whiterose.ac.uk More recently, dual catalysis systems, such as combining N-heterocyclic carbenes (NHCs) with photocatalysis, have enabled the synthesis of sterically hindered β-amino esters. acs.org

Rationale for Focused Research on Methyl 3-(benzylamino)butanoate

The primary rationale for focused research on this compound stems from its role as a useful synthetic intermediate. Specifically, it has been identified as a precursor in the synthesis of piperidines. chemicalbook.comchemicalbook.com The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and pharmaceutical drugs. nih.govnih.gov The development of modular and stereoselective methods to construct substituted piperidines is a significant goal in synthetic chemistry. nih.govgoogle.com Therefore, research into accessible building blocks like this compound is driven by the need to create diverse libraries of these valuable heterocyclic compounds.

Scope and Objectives of Academic Research on this compound

The scope of academic research involving this compound is centered on its application in synthetic methodology, particularly for the construction of nitrogen-containing heterocycles. A key objective is its use in catalytic cyclization reactions to form substituted piperidines. Research in this area aims to explore and optimize catalytic systems, such as those based on iridium, that can facilitate this transformation with high efficiency and stereocontrol. chemicalbook.comchemicalbook.com The overarching goal is to develop robust and flexible synthetic routes that can convert relatively simple acyclic precursors like this compound into complex, high-value molecules with potential applications in drug discovery and materials science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Boiling Point | 301.1 ± 25.0 °C (Predicted) |

| Density | 1.031 ± 0.06 g/cm³ (Predicted) |

| pKa | 8.03 ± 0.19 (Predicted) |

Data sourced from chemical supplier databases and are predicted values. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(benzylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-10(8-12(14)15-2)13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNDKMWWUARZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Development for Methyl 3 Benzylamino Butanoate

Aza-Michael Addition Approaches

The Aza-Michael addition, a variation of the Michael reaction, stands as a cornerstone for the synthesis of β-amino compounds. mdpi.com This reaction involves the 1,4-addition of a nitrogen nucleophile, such as benzylamine (B48309), to an electron-deficient alkene, like methyl crotonate, to form the target β-amino ester.

The synthesis of Methyl 3-(benzylamino)butanoate can be achieved through the direct reaction of benzylamine with methyl crotonate under conventional heating. This method typically involves mixing the reactants, often in a solvent or under neat (solvent-free) conditions, and heating the mixture for an extended period. While effective, conventional heating methods often require long reaction times and can sometimes result in lower yields compared to more modern techniques. nih.gov For instance, in a comparative study on a similar Aza-Michael addition between benzylamine and methyl 3-(4-nitrophenyl)acrylate, conventional heating in an oil bath at 75 °C for 5 minutes yielded only 15% of the product. mdpi.com This highlights a potential drawback of relying solely on thermal energy transfer through convection and conduction.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as dramatically reduced reaction times, improved yields, and cleaner product formation. nih.govrasayanjournal.co.in This technology utilizes microwave energy to heat the entire volume of the reaction mixture simultaneously and efficiently.

In a specific application, (rac)-methyl 3-(benzylamino)butanoate was synthesized by reacting methyl crotonate with four equivalents of benzylamine under microwave irradiation. The mixture was heated in a dedicated microwave reactor at 75 °C with an initial power of 50 W (maintained at 15 W) for 4 hours, resulting in the desired product. mdpi.com This demonstrates a successful application of microwave technology for the efficient synthesis of the target compound.

The efficiency of a microwave-assisted synthesis is highly dependent on parameters such as temperature, time, and microwave power. The optimization of these factors is crucial for maximizing the product yield. This can be illustrated by the Aza-Michael addition of benzylamine to methyl 3-(4-nitrophenyl)acrylate, a reaction analogous to the synthesis of this compound. mdpi.com

Initially, irradiating the mixture at 75 °C with 75 W of power for 5 minutes produced the desired β-amino ester in an 18.4% yield. mdpi.com Increasing the reaction time to 10 minutes under the same conditions significantly improved the yield to 32%. mdpi.com However, further increasing the temperature to 100 °C or extending the time did not lead to any further improvement in the yield, indicating that an optimal parameter set had been reached. mdpi.com

Table 1: Optimization of Microwave Parameters for Aza-Michael Addition Reaction of benzylamine with methyl 3-(4-nitrophenyl)acrylate

| Entry | Temperature (°C) | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 75 | 75 | 5 | 18.4 |

| 2 | 75 | 75 | 10 | 32.0 |

| 3 | 100 | 75 | 5 | 32.0 |

Data sourced from Morales-Serna, J. A., et al. (2023). mdpi.com

The primary advantage of microwave-assisted synthesis is the significant acceleration of reaction rates. nih.gov A direct comparison between microwave heating and conventional oil bath heating for the Aza-Michael addition of benzylamine to methyl 3-(4-nitrophenyl)acrylate starkly illustrates this difference. Under identical temperature (75 °C) and time (5 min) conditions, the microwave-assisted reaction provided an 18.4% yield, whereas the conventional heating method yielded only 15%. mdpi.com While the yield difference in this specific instance is modest, in many other cases, microwave irradiation leads to substantially higher yields in a fraction of the time required by conventional methods. nih.govmdpi.com

Table 2: Microwave vs. Conventional Heating Reaction of benzylamine with methyl 3-(4-nitrophenyl)acrylate at 75°C for 5 min

| Heating Method | Yield (%) |

|---|---|

| Microwave | 18.4 |

Data sourced from Morales-Serna, J. A., et al. (2023). mdpi.com

To further enhance the efficiency of the Aza-Michael addition, various catalysts can be employed. While many amines can react directly with activated alkenes, the use of a catalyst can often accelerate the reaction, allowing for milder conditions and improved yields, particularly with less reactive substrates. nih.gov

Organic bases are commonly used as catalysts in Aza-Michael additions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that has proven to be an effective catalyst for this transformation, particularly under solvent-free conditions. mdpi.comdntb.gov.ua The role of DBU is to deprotonate the amine nucleophile, increasing its nucleophilicity and thereby facilitating the conjugate addition to the α,β-unsaturated ester. This catalytic approach allows for good to excellent yields and can reduce reaction times. dntb.gov.ua The use of catalytic amounts of DBU represents a key strategy in optimizing the Aza-Michael reaction for the synthesis of N-benzylated β-amino esters. mdpi.com

Catalyst-Mediated Aza-Michael Reactions

Enzymatic Catalysis in Aza-Michael Additions

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods for the synthesis of β-amino esters. Enzymes, particularly lipases, operate under mild conditions and exhibit high selectivity, making them attractive catalysts for aza-Michael additions. oipub.comnih.gov

Lipases, such as Lipase (B570770) B from Candida antarctica (CAL-B), have been successfully employed to catalyze the aza-Michael addition of amines to α,β-unsaturated esters. oipub.com These enzymes are valued for their broad substrate specificity, commercial availability, and stability in organic solvents. chemrxiv.orgresearchgate.netresearchgate.net The "promiscuity" of lipases allows them to catalyze reactions beyond their native hydrolytic function, including the formation of C-N bonds. chemrxiv.org

A notable application is the one-pot protocol combining aza-Michael addition and aminolysis resolution, using only CAL-B as the catalyst. This method allows for the synthesis of chiral β-amino acid esters under mild conditions, proving suitable for large-scale production without significant loss of reaction rate or enantioselectivity. oipub.com The reaction of benzylamine with methyl crotonate, catalyzed by CAL-B, can lead to the formation of this compound, alongside other potential products depending on the reaction conditions. researchgate.net Solvent engineering has been shown to be an effective tool for controlling the chemo- and enantioselectivity of these lipase-catalyzed reactions. researchgate.net

Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is one of the most extensively used biocatalysts in organic synthesis due to its high stability and activity. nih.govchemrxiv.orgresearchgate.netresearchgate.net CAL-B is a serine hydrolase with a well-defined active site consisting of a catalytic triad (B1167595) (Ser105, His224, and Asp187). chemrxiv.orgresearchgate.net

The selectivity of CAL-B is a key feature in its application. It demonstrates remarkable chemoselectivity, regioselectivity, and enantioselectivity. mdpi.com For instance, CAL-B is significantly more selective for alcohol groups over thiol groups, highlighting its ability to differentiate between chemical functionalities. mdpi.com In the context of the aza-Michael addition, the choice of solvent can profoundly influence the activity and performance of CAL-B. chemrxiv.orgresearchgate.netresearchgate.net Studies have shown that CAL-B is particularly active in nonpolar solvents like hexane (B92381), as polar solvents may interfere with the enzyme's active site. chemrxiv.orgresearchgate.netresearchgate.net This solvent-dependent activity is crucial for optimizing the synthesis of specific β-amino esters and minimizing side reactions. chemrxiv.orgresearchgate.netresearchgate.net

| Enzyme | Substrates | Product | Key Features |

| Candida antarctica lipase B (CAL-B) | Benzylamine, Methyl crotonate | This compound | High stability, activity in organic solvents, capable of one-pot synthesis and resolution. oipub.comresearchgate.net |

| Candida antarctica lipase B (CAL-B) | Benzhydrazide, Diethyl maleate | Diethyl 2-(2-benzoylhydrazinyl)succinate | Demonstrates regioselective mono aza-Michael addition; activity is highly dependent on the solvent. chemrxiv.orgresearchgate.netresearchgate.net |

| Lipase TL IM | Aromatic amines, Acrylates | β-amino acid esters | Used in continuous-flow microreactors for efficient synthesis. mdpi.com |

Solvent-Free Reaction Protocols

In alignment with the principles of green chemistry, solvent-free reaction conditions offer significant advantages by reducing waste, costs, and environmental hazards. mdpi.comnih.govsemnan.ac.ir The aza-Michael addition of amines to α,β-unsaturated esters has been effectively conducted under solvent-free conditions. mdpi.comorganic-chemistry.org

For the synthesis of this compound, the reaction between benzylamine and methyl crotonate can be performed without a solvent, often accelerated by microwave irradiation. mdpi.comresearchgate.net One study found that under microwave conditions at 75 °C, a 73% yield of the desired product was achieved in 4 hours without the need for a catalyst. mdpi.com Interestingly, the addition of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) did not improve the yield in this specific reaction, indicating that solvent-free conditions alone are favorable. mdpi.com Other methodologies have employed catalytic amounts of silicon tetrachloride or solid lithium perchlorate to promote the conjugate addition of amines to unsaturated esters at room temperature under solvent-free conditions, yielding the corresponding Michael adducts in very good yields. organic-chemistry.org

| Reactants | Catalyst/Conditions | Yield | Reference |

| Benzylamine, Methyl crotonate | None / Microwave (75°C, 4h) | 73% | mdpi.com |

| Aromatic/Aliphatic amines, α,β-Unsaturated carbonyls | Silicon tetrachloride | Very good | organic-chemistry.org |

| Primary/Secondary amines, α,β-Unsaturated esters/nitriles/amides/ketones | Solid lithium perchlorate / Room temp. | Good | organic-chemistry.org |

Alternative Synthetic Routes to this compound and Analogues

Beyond enzymatic and solvent-free methods, several other strategies exist for the synthesis of this compound and related β-amino esters.

Amine Addition to α,β-Unsaturated Esters

The conjugate addition of amines to α,β-unsaturated esters is a fundamental and widely used method for preparing β-amino esters. organic-chemistry.orgnih.govlibretexts.org This reaction can be catalyzed by a variety of systems, including Lewis acids, Brønsted acids, and metal complexes. nih.gov For instance, ceric ammonium nitrate has been used to catalyze the aza-Michael reaction in water, although it shows limited reactivity with aromatic amines. organic-chemistry.org Copper-catalyzed systems have also been shown to be highly efficient in promoting the addition of aromatic amines to α,β-unsaturated olefins, providing a wide range of β-amino compounds in high yields. organic-chemistry.org

The choice of catalyst and reaction conditions can influence the outcome and applicability of the reaction. For example, while some methods are highly effective for simple aliphatic amines and enones, the development of protocols for less reactive aromatic or heteroaromatic amines remains an area of interest. semnan.ac.ir

Multi-Step Synthetic Strategies

In some cases, a direct aza-Michael addition may not be the most efficient or stereoselective route. Multi-step synthetic strategies offer greater flexibility and control over the final product's structure and stereochemistry. libretexts.org For example, a β-amino ester can be synthesized as an intermediate in a longer reaction sequence. One such strategy involves the conjugate addition of a chiral amine, like (R)-N-benzyl-N-methylbenzylamide, to an α,β-unsaturated ester such as methyl cinnamate. nih.gov This initial step establishes the stereochemistry, and subsequent transformations, including hydrogenation and protection/deprotection steps, can yield a desired β-amino ester intermediate. nih.gov

Another multi-step approach could involve the synthesis of a β-amino acid derivative via a Vilsmeier-Haack reaction with nonaromatic carbon nucleophiles, leading to the formation of highly substituted β-amino esters. organic-chemistry.org Such multi-step sequences are particularly valuable for accessing complex analogues of this compound with specific stereochemical configurations or substitution patterns that are not readily accessible through a single-step conjugate addition. libretexts.orgnih.gov

Synthesis via Hydroxy-Methylene Butanoate Intermediates

A notable synthetic route to β-amino esters, including the structural backbone of this compound, involves the use of hydroxy-methylene butanoate intermediates. A well-documented procedure showcases the synthesis of a related compound, Methyl 2-(benzylamino)methyl-3-hydroxybutanoate, through a conjugate addition reaction. orgsyn.org This method highlights the utility of Methyl 3-hydroxy-2-methylenebutanoate as a key starting material.

The synthesis begins with the preparation of Methyl 3-hydroxy-2-methylenebutanoate itself, which is formed from methyl acrylate (B77674) and acetaldehyde in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). orgsyn.org Subsequently, this intermediate reacts with benzylamine. The reaction proceeds via an aza-Michael addition, where the amine adds to the activated alkene of the methylene (B1212753) butanoate derivative. orgsyn.org

The process involves stirring a mixture of Methyl 3-hydroxy-2-methylenebutanoate and an equimolar amount of benzylamine in a solvent such as anhydrous methanol (B129727) at room temperature. orgsyn.org The reaction is typically monitored by 1H NMR spectroscopy and runs for approximately 48 hours to ensure completion. orgsyn.org This method is highly efficient, often yielding the product in quantitative amounts as an oil after the removal of the solvent under reduced pressure. orgsyn.org

Table 1: Synthesis of Methyl 2-(benzylamino)methyl-3-hydroxybutanoate

| Reagent | Molar Amount (mol) | Quantity | Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 3-hydroxy-2-methylenebutanoate | 0.53 | 68.7 g | Anhydrous Methanol (800 mL) | 48 | ~100 |

| Benzylamine | 0.53 | 57.7 mL |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Process Intensification in Synthesis

Process intensification (PI) represents a modern paradigm in chemical engineering aimed at developing more sustainable, cost-effective, and efficient chemical processes. mdpi.com The core principles of PI involve drastically improving equipment performance and process efficiency, often through significant reductions in equipment size, energy consumption, or waste generation. mdpi.comcetjournal.it For the synthesis of compounds like this compound, PI strategies focus on transitioning from traditional batch processes to more advanced continuous manufacturing systems. This shift allows for enhanced control over reaction parameters, leading to improved safety, higher yields, and better product quality. cetjournal.itajinomoto.com

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a key technology for process intensification. nih.gov In this approach, reagents are pumped through a network of tubes or channels where the reaction occurs, rather than being mixed in a large vessel. nih.gov This methodology offers several advantages pertinent to the synthesis of β-amino esters. The high surface-area-to-volume ratio in flow reactors, particularly microreactors, facilitates superior heat and mass transfer. nih.govtue.nl This enhanced control is critical for managing highly exothermic reactions and improving selectivity. cetjournal.it

For syntheses related to this compound, a continuous flow setup can involve pumping the starting materials, such as an α,β-unsaturated ester and benzylamine, through a heated tubular reactor, often referred to as a plug-flow reactor (PFR). nih.gov This configuration allows for precise control over residence time and temperature, which are critical for optimizing reaction yield and minimizing byproduct formation. researchgate.net The use of continuous flow systems can significantly shorten reaction times compared to batch processes and enables seamless scaling from laboratory research to industrial production. ajinomoto.comtue.nl

Chemo-Enzymatic Coupled Reactions in Flow Systems

A sophisticated application of process intensification is the coupling of chemical and enzymatic reactions within a continuous flow system. This chemo-enzymatic approach leverages the benefits of both traditional chemical synthesis and the high selectivity of biocatalysis. nih.govnih.gov A continuous, solvent-free synthesis for a similar compound, ethyl (S)-3-(benzylamino)butanoate, demonstrates the power of this strategy. nih.gov

The process is designed as a two-step cascade:

Aza-Michael Addition: In the first stage, benzylamine and an α,β-unsaturated ester (trans-ethyl crotonate) are fed into a plug-flow reactor (PFR) and heated. This step involves a non-catalyzed thermal aza-Michael addition to form the racemic product, rac-3-(benzylamino)butanoate. nih.gov

Enzymatic Kinetic Resolution: The output from the first reactor is then directly passed through a second reactor, a packed-bed reactor (PBR), containing an immobilized enzyme such as Novozym 435. nih.gov The enzyme selectively catalyzes a reaction on one of the enantiomers, allowing for the separation and isolation of the desired stereoisomer, in this case, the (S)-enantiomer. nih.gov

This integrated approach overcomes the incompatibility often found between chemical and enzymatic reaction conditions by separating them into sequential, optimized reactor units. nih.gov

Table 2: Two-Stage Chemo-Enzymatic Flow Synthesis of Ethyl (S)-3-(benzylamino)butanoate

| Stage | Reactor Type | Catalyst/Reagent | Temperature (°C) | Function |

|---|---|---|---|---|

| 1 | Plug-Flow Reactor (PFR) | None (Thermal) | 80 | Aza-Michael addition to form racemic ester |

| 2 | Packed-Bed Reactor (PBR) | Novozym 435 (Immobilized Lipase) | N/A | Enzymatic kinetic resolution |

Data adapted from a continuous chemo-enzymatic synthesis process. nih.gov

Scale-Up Considerations for Laboratory to Industrial Production (Methodological Aspects)

Transitioning a synthetic process from the laboratory to an industrial scale is a complex endeavor that requires meticulous planning and an understanding of key engineering principles. capitalresin.commixing-experts.com The goal is to ensure that the process remains safe, reproducible, and economical at a larger volume. mt.com For the production of this compound, several methodological aspects are critical.

Key Scale-Up Parameters:

Heat Transfer: Exothermic reactions that are easily managed in small lab flasks can generate significant heat at an industrial scale, leading to potential thermal runaways. Scale-up requires designing reactors with adequate heat exchange capacity to maintain optimal temperature control. mt.comresearchgate.net

Mass Transfer and Mixing: Efficient mixing is crucial for achieving homogeneity and ensuring consistent reaction rates. What works in a small, magnetically stirred flask may not be effective in a large industrial reactor. The scale-up process involves careful selection of impellers, stirrer power, and reactor geometry to ensure that reagents are mixed effectively. mixing-experts.commt.comresearchgate.net

Reaction Kinetics: A thorough understanding of the reaction kinetics is essential. This data helps in modeling how the reaction will behave under different conditions and in larger volumes, allowing for the optimization of feed rates and residence times in continuous reactors or cycle times in batch reactors. mt.com

Process Safety: A comprehensive risk assessment is necessary to identify potential hazards, such as thermal instability or pressure buildup, that may arise at an industrial scale. capitalresin.commt.com

Geometric Similarity: When scaling up, maintaining geometric similarity between the lab-scale, pilot-scale, and industrial-scale reactors is often a key principle. This involves using a constant dimensional ratio, or scale factor, for the tank and mixing tools to ensure that fluid dynamics remain comparable, which aids in a more reliable and predictable scale-up. mixing-experts.com

Ultimately, successful scale-up is a multi-parameter challenge that involves a compromise between various factors to achieve a process that is not only efficient but also robust and safe for large-scale manufacturing. mixing-experts.com

Mechanistic Investigations and Reaction Kinetics

Elucidation of Aza-Michael Addition Mechanisms

The synthesis of Methyl 3-(benzylamino)butanoate proceeds via the conjugate addition of benzylamine (B48309) to an appropriate α,β-unsaturated ester, such as methyl crotonate. mdpi.comresearchgate.net This reaction falls under the category of aza-Michael additions. mdpi.com The mechanism of this reaction is influenced by several factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions.

The core of the aza-Michael addition is the nucleophilic attack of the amine (benzylamine) on the electrophilic β-carbon of the α,β-unsaturated carbonyl compound. masterorganicchemistry.com The nitrogen atom of benzylamine, with its lone pair of electrons, acts as the nucleophile. The electrophilicity of the β-carbon is a result of the electron-withdrawing effect of the conjugated ester group. masterorganicchemistry.comyoutube.com

The reaction can be influenced by the steric hindrance of the reactants. For instance, when using esters with less steric hindrance, a 1,2-addition (attack at the carbonyl carbon) can compete with the desired 1,4-addition (aza-Michael addition). However, with more sterically hindered esters, the aza-Michael addition is generally favored. mdpi.com

The general mechanism involves three key steps:

Deprotonation (if a catalyst is present): In catalyzed reactions, a base can deprotonate the amine to increase its nucleophilicity. masterorganicchemistry.com

Conjugate Addition: The nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a new C-N bond and a resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.com

Protonation: The enolate intermediate is then protonated to yield the final product, this compound. masterorganicchemistry.com

In some cases, particularly with highly reactive Michael acceptors, the initial adduct can undergo further reactions. For example, in the reaction of benzylamine with methyl acrylate (B77674), a double addition product can be formed. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the stability of intermediates and transition states, helping to elucidate the most favorable reaction pathway. rsc.org These studies can reveal the energy barriers associated with different steps of the mechanism.

Catalysts can significantly influence the reaction pathway and rate of the aza-Michael addition. Both acid and base catalysts can be employed. georgiasouthern.edu

Base Catalysis: Bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs2CO3), can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction. mdpi.comnih.gov However, in the case of the reaction between benzylamine and methyl crotonate, it has been observed that DBU does not necessarily benefit the reaction, and solvent-free conditions can lead to higher yields. mdpi.com

Enzyme Catalysis: Enzymes, such as lipase (B570770) B from Candida antarctica, can also catalyze the aza-Michael addition. A proposed mechanism suggests that the enzyme's active site activates both the nucleophile and the electrophile. The oxyanion hole stabilizes the transition state, while a histidine-aspartate pair activates the benzylamine. researchgate.net

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used to achieve asymmetric aza-Michael additions, leading to the formation of chiral β-amino esters with high enantioselectivity. beilstein-journals.orgnih.gov These catalysts often work through a bifunctional activation mechanism, where one part of the catalyst activates the nucleophile and another part activates the electrophile. nih.gov

The choice of catalyst can also influence the chemoselectivity of the reaction, favoring either the 1,4-addition (aza-Michael) or a competing 1,2-addition.

Kinetics of this compound Formation

The study of reaction kinetics provides quantitative information about the rate of formation of this compound and the factors that influence it.

The rate of the aza-Michael addition is dependent on the concentrations of the reactants, the temperature, and the presence of a catalyst. The reaction rate can be expressed by a rate law, which includes the rate constant and the reaction orders with respect to each reactant.

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentration of reactants and products over time. mdpi.comnih.gov

Table 1: Factors Influencing the Aza-Michael Addition of Benzylamine to Methyl Crotonate

| Factor | Observation | Reference |

| Catalyst (DBU) | Does not consistently improve the yield. | mdpi.com |

| Solvent | Solvent-free conditions often provide higher yields. | mdpi.com |

| Temperature | Increased temperature can enhance the reaction rate. | mdpi.com |

| Microwave Irradiation | Can promote the reaction and lead to good yields. | mdpi.com |

Activation Energy and Thermodynamic Considerations

The activation energy (Ea) is the minimum energy required for the aza-Michael addition to occur. A lower activation energy corresponds to a faster reaction rate. The thermodynamics of the reaction, represented by the change in Gibbs free energy (ΔG), determine the position of the equilibrium. A negative ΔG indicates a spontaneous reaction.

For a related lipase-catalyzed reaction, computational results indicated an activation energy (ΔG‡) of over 20 kcal/mol. researchgate.net In a study on catalyst-free aza-Michael polymerization, activation energies for the mono-addition step were found to be in the range of 5.3 kcal/mol under certain conditions. nih.gov These values can vary significantly depending on the specific reactants and catalytic system.

The aza-Michael reaction is generally considered to be thermodynamically favorable due to the formation of a stable C-N bond. masterorganicchemistry.com However, the reaction can be reversible at elevated temperatures. frontiersin.org

Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the methyl ester. These groups allow for a range of chemical transformations, including hydrolysis of the ester, substitution and acylation at the nitrogen atom, and reduction of the carbonyl group.

The ester functional group in this compound can be cleaved through hydrolysis, a reaction that splits the molecule with water, typically under acidic or basic catalysis. libretexts.org This process results in the formation of 3-(benzylamino)butanoic acid and methanol (B129727).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is a reversible process. chemguide.co.uk The reaction is typically performed by heating the ester with an excess of water and a strong acid catalyst, such as dilute hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The mechanism, known as the AAC2 (acid-catalyzed, acyl-cleavage, bimolecular) mechanism, begins with the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com A tetrahedral intermediate is formed, and following proton transfers, the methanol group is eliminated as a neutral alcohol molecule, and the carbonyl group is reformed. A final deprotonation step yields the carboxylic acid product and regenerates the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Hydrolysis can also be achieved using a base, such as sodium hydroxide (B78521), in a process known as saponification. chemguide.co.ukmasterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com The mechanism, termed BAC2 (base-catalyzed, acyl-cleavage, bimolecular), involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate from which the methoxide (B1231860) ion (a poor leaving group) is expelled. The resulting carboxylic acid immediately transfers a proton to the highly basic methoxide ion, forming methanol and the carboxylate salt. masterorganicchemistry.com To isolate the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk

The presence of the β-amino group can influence the rate of hydrolysis. The nitrogen's electron-donating capacity can affect the electron density at the ester's acyl carbon, potentially slowing the rate of nucleophilic attack. nih.gov

Table 1: Comparison of Ester Hydrolysis Conditions

| Condition | Catalyst/Reagent | Key Characteristics | Products |

|---|---|---|---|

| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Reversible reaction; requires excess water to drive to completion. chemguide.co.uk | 3-(benzylamino)butanoic acid and Methanol |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible reaction; the base is consumed stoichiometrically. masterorganicchemistry.com | Sodium 3-(benzylamino)butanoate and Methanol |

The secondary amine in this compound is nucleophilic and can undergo various substitution reactions, most notably acylation. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. libretexts.org

N-acylation of the secondary amine group converts it into an N,N-disubstituted amide. For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) results in the formation of Methyl 3-(N-acetylbenzylamino)butanoate. libretexts.orgstackexchange.com The reaction proceeds rapidly, as the lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org A base is typically added to neutralize the hydrochloric acid byproduct formed during the reaction. libretexts.orgstackexchange.com This transformation is significant as it "protects" the amino group, rendering it less nucleophilic and basic.

Various acylating agents can be used, allowing for the introduction of different acyl groups to the nitrogen atom. This method is a fundamental transformation in organic synthesis for creating amide bonds. tandfonline.com

Table 2: Common Reagents for N-Acylation of Secondary Amines

| Reagent Class | Example | Product with this compound | Notes |

|---|---|---|---|

| Acid Chlorides | Acetyl Chloride | Methyl 3-(N-acetylbenzylamino)butanoate | Highly reactive; often requires a non-nucleophilic base to scavenge HCl. libretexts.org |

| Acid Chlorides | Benzoyl Chloride | Methyl 3-(N-benzoylbenzylamino)butanoate | Similar reactivity to acetyl chloride. tandfonline.com |

| Acid Anhydrides | Acetic Anhydride | Methyl 3-(N-acetylbenzylamino)butanoate | Less reactive than acid chlorides; the byproduct is a carboxylic acid. |

The carbonyl group of the methyl ester in this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as esters are less reactive towards reduction than aldehydes or ketones. libretexts.orgwikipedia.org

The most common and effective reagent for the reduction of esters is Lithium Aluminum Hydride (LiAlH₄). commonorganicchemistry.comharvard.edulibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. libretexts.orglibretexts.org This addition forms a tetrahedral intermediate. Unlike the reduction of aldehydes or ketones, this intermediate collapses, eliminating the methoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to an alkoxide. chemistrysteps.com A final aqueous workup step protonates the alkoxide to yield the primary alcohol, 3-(benzylamino)butan-1-ol. libretexts.org

Weaker reducing agents, such as Sodium Borohydride (NaBH₄), are generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.orgcommonorganicchemistry.comlibretexts.org Therefore, a selective reduction of other carbonyl groups in a molecule could be possible in the presence of an ester if NaBH₄ were used. Other strong reducing agents like borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) can also be employed for this transformation. commonorganicchemistry.com

Table 3: Reagents for the Reduction of the Ester Carbonyl

| Reagent | Abbreviation | Reactivity with Esters | Product with this compound |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong; readily reduces esters to primary alcohols. libretexts.orgharvard.edu | 3-(benzylamino)butan-1-ol |

| Sodium Borohydride | NaBH₄ | Weak; generally does not reduce esters. libretexts.orgcommonorganicchemistry.com | No reaction |

| Diisobutylaluminum Hydride | DIBAL-H | Strong; can reduce esters to alcohols. commonorganicchemistry.com Can sometimes be controlled to yield aldehydes at low temperatures. | 3-(benzylamino)butan-1-ol |

| Borane-dimethyl sulfide | BH₃-SMe₂ | Strong; reduces aliphatic esters efficiently. commonorganicchemistry.com | 3-(benzylamino)butan-1-ol |

Stereochemical Aspects and Enantioselective Synthesis

Enantioselective Synthesis of Chiral Methyl 3-(benzylamino)butanoate

The creation of enantiomerically pure or enriched this compound is a key objective in its synthesis. This is primarily achieved through enzymatic methods and the development of specialized chiral catalysts.

Enzymes, particularly lipases, have demonstrated notable success in the enantioselective synthesis of β-amino esters. In a one-pot synthesis strategy, the lipase (B570770) B from Candida antarctica (CalB) is used to catalyze the aza-Michael addition of benzylamine (B48309) to methyl crotonate. This enzymatic approach can produce enantiomerically enriched (S)-(+)-Methyl 3-(benzylamino)butanoate. The reaction involves the formation of multiple products, including the desired Michael adduct, an aminolysis product, and a double addition product, with the enzyme's selectivity being a crucial factor in the final composition.

The proposed mechanism for lipase-catalyzed Michael additions suggests that the enzyme's catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate) plays a vital role. mdpi.com The histidine residue is thought to deprotonate the amine nucleophile (benzylamine), which then attacks the α,β-unsaturated ester (methyl crotonate). The serine residue helps to stabilize the resulting intermediate, and the catalytic triad facilitates proton transfer to complete the reaction. mdpi.comnih.govresearchgate.net This biocatalytic approach is recognized as an efficient and environmentally friendly method for creating chiral molecules. mdpi.comresearchgate.net

Beyond enzymatic methods, the development of synthetic chiral catalysts is a major field in asymmetric synthesis applicable to compounds like this compound. The asymmetric aza-Michael reaction is a fundamental route for creating chiral amines and their derivatives. nih.gov While research may not focus on this exact molecule, general strategies have been established for the addition of amine nucleophiles to α,β-unsaturated esters and ketones. nih.govbeilstein-journals.org

These strategies include:

Bifunctional Organocatalysts: Catalysts such as chiral squaramides or thioureas can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state that leads to high enantioselectivity. beilstein-journals.orgresearchgate.net For instance, bifunctional iminophosphorane squaramide catalysts have been used for intramolecular aza-Michael additions to α,β-unsaturated esters, yielding products with high enantiomeric ratios. chemrxiv.org

N-Heterocyclic Carbenes (NHCs): Chiral NHCs can be used as non-covalent organocatalysts to promote aza-Michael reactions, offering a pathway to chiral trifluoromethylated amines with excellent enantioselectivity. researchgate.net

Chiral Metal Complexes: Lewis acid catalysts based on metals like scandium or heterobimetallic complexes have been shown to effectively catalyze aza-Michael reactions, although their application can sometimes be limited by substrate scope. nih.gov

Cinchona Alkaloids: These readily available natural products and their derivatives can act as effective organocatalysts, often in conjunction with an acid co-catalyst, to promote asymmetric aza-Michael additions. beilstein-journals.org

These catalytic systems represent powerful tools for the asymmetric synthesis of a wide range of chiral amine compounds, including β-amino esters.

Kinetic Resolution Strategies

Kinetic resolution is a key technique for separating racemic mixtures of chiral compounds. In the context of this compound, enzymatic methods are particularly effective.

The same enzyme used for the synthesis, CalB, also facilitates a kinetic resolution of the racemic this compound that is formed. mdpi.com A kinetic resolution occurs when one enantiomer of a racemic mixture reacts at a different rate than the other, leading to an enrichment of the less reactive enantiomer. In the lipase-catalyzed reaction of benzylamine and methyl crotonate, CalB can preferentially catalyze the aminolysis of one enantiomer of the formed this compound with a second molecule of benzylamine. This selective reaction consumes one enantiomer faster than the other, resulting in the accumulation of the unreacted, enantiomerically enriched ester. This process is highly dependent on reaction conditions, particularly the solvent used. mdpi.com Lipase-catalyzed hydrolysis or transesterification is a widely documented strategy for the kinetic resolution of various amino acid esters and chiral alcohols. nih.govnih.govnih.govcapes.gov.br

Influence of Solvent Polarity on Chemo- and Enantioselectivity

Solvent engineering is a critical tool for controlling the outcome of enzymatic reactions. In the synthesis of this compound, the polarity of the solvent medium significantly influences both the chemoselectivity (the ratio of different products) and the enantioselectivity of the CalB-catalyzed process. mdpi.com

A study comparing the reaction in a non-polar solvent (n-hexane) and a more polar solvent (2-methyl-2-butanol, 2M2B) revealed stark differences in the product distribution and enantiomeric excess (ee). mdpi.com

In n-hexane , the reaction favors the formation of the aza-Michael adduct (this compound) and a double addition product, while suppressing the formation of the direct aminolysis product of the starting ester. mdpi.com

In 2M2B , the formation of the aminolysis product is more significant. Crucially, a notable enantiomeric excess for the remaining this compound is achieved only in 2M2B, indicating that the kinetic resolution process is highly effective in this more polar medium. mdpi.com

The data below, derived from experimental findings, illustrates the profound effect of the solvent on the reaction. mdpi.com

Table 1: Effect of Solvent Polarity on CalB-Catalyzed Synthesis

| Solvent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| n-hexane | This compound | - | Low |

| 2M2B | This compound | 28% | 75% |

| 2M2B | N-benzyl-3-(benzylamino)butanamide (double addition) | 47% | 67% |

This interactive table is based on data reported in the one-pot lipase-catalyzed synthesis of related β-amino amides, where this compound is a key intermediate. mdpi.com

This demonstrates that solvent choice is paramount not only for directing the reaction towards the desired product type (chemoselectivity) but also for enabling the enzymatic kinetic resolution to achieve high enantiopurity (enantioselectivity). mdpi.com

Stereoisomerism and Tautomerism Studies (e.g., Imine-Enamine Tautomerism)

The formation of this compound via the aza-Michael addition involves the reaction of an amine with an α,β-unsaturated carbonyl compound. While the final product is a stable β-amino ester, the intermediates and potential side reactions can involve different isomeric forms. Imine-enamine tautomerism is a relevant concept in reactions involving amines and carbonyls. youtube.comyoutube.com

An imine possesses a carbon-nitrogen double bond, while its tautomer, an enamine, has a carbon-carbon double bond adjacent to a nitrogen atom. The equilibrium between these two forms is typically heavily favored towards the imine. youtube.com In the context of the synthesis of β-amino esters, the direct addition of the amine to the β-carbon of the unsaturated ester is the primary pathway. However, understanding the reactivity of related systems is instructive. For example, the reaction of a primary amine with an α,β-unsaturated aldehyde or ketone can lead to a mixture of 1,2-addition (forming an α,β-unsaturated imine after dehydration) and 1,4-addition (forming a β-amino ketone) products. worktribe.com The α,β-unsaturated imine formed from 1,2-addition exists in tautomeric equilibrium with its enamine form, though the imine is generally more stable. youtube.comworktribe.com

For the synthesis of this compound from methyl crotonate, the reaction proceeds via a 1,4-conjugate addition (aza-Michael addition), and the final product is a saturated β-amino ester, not an imine or enamine. Therefore, imine-enamine tautomerism is not a feature of the final product itself but is a fundamental concept in the broader chemistry of amine additions to unsaturated systems.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For Methyl 3-(benzylamino)butanoate, both proton (¹H) and carbon-13 (¹³C) NMR are used to verify its structure.

While specific experimental spectra for this compound are not widely available in published literature, a detailed prediction of its NMR spectra can be derived from the analysis of its constituent chemical groups and established spectroscopic databases.

In a ¹H-NMR spectrum, each unique proton or group of equivalent protons in a molecule produces a distinct signal. The chemical shift (δ) of the signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, the expected signals are as follows:

Aromatic Protons (H-g, H-h, H-i): The five protons on the phenyl ring of the benzyl (B1604629) group are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. Due to their different positions (ortho, meta, para), they may present as a complex multiplet.

Benzylic Protons (H-f): The two protons on the methylene (B1212753) bridge (—CH₂—) connecting the phenyl ring to the nitrogen are diastereotopic due to the adjacent chiral center (C3). They are expected to produce a pair of doublets, or an AB quartet, in the range of 3.7-3.8 ppm. researchgate.net

Ester Methyl Protons (H-a): The three protons of the methyl ester group (—OCH₃) are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. This signal is typically found around 3.6-3.7 ppm. aocs.orglibretexts.org

Methine Proton (H-c): The single proton on the chiral carbon (C3) is coupled to the adjacent methyl and methylene protons. It is expected to appear as a multiplet in the region of 3.0-3.3 ppm.

Methylene Protons (H-b): The two protons on the carbon adjacent to the carbonyl group (C2) are diastereotopic and will couple with the methine proton (H-c). They will likely appear as a complex multiplet, or a doublet of doublets, around 2.4-2.6 ppm.

Amine Proton (H-e): The secondary amine proton (—NH—) signal is often broad and its chemical shift is highly variable, depending on solvent, concentration, and temperature. jove.com It can typically be found between 0.5 and 5.0 ppm and may not show clear coupling. libretexts.org Its identification can be confirmed by its disappearance upon shaking the sample with D₂O. libretexts.org

Methyl Protons (H-d): The three protons of the methyl group attached to the chiral center (C3) are coupled to the methine proton (H-c) and will appear as a doublet around 1.2-1.3 ppm.

Predicted ¹H-NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-g, H-h, H-i (Aromatic) | 7.2 - 7.4 | Multiplet (m) | 5H |

| H-f (Benzylic CH₂) | 3.7 - 3.8 | AB quartet or d | 2H |

| H-a (OCH₃) | 3.6 - 3.7 | Singlet (s) | 3H |

| H-c (CH) | 3.0 - 3.3 | Multiplet (m) | 1H |

| H-b (CH₂) | 2.4 - 2.6 | Multiplet (m) | 2H |

| H-d (CH₃) | 1.2 - 1.3 | Doublet (d) | 3H |

| H-e (NH) | 0.5 - 5.0 (Broad) | Singlet (s, br) | 1H |

A ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H-NMR (0-220 ppm), making it easier to distinguish individual carbons.

For this compound, ten distinct signals are expected, corresponding to its ten unique carbon environments (excluding the two pairs of equivalent carbons in the phenyl ring).

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 170-175 ppm. libretexts.orgresearchgate.net

Aromatic Carbons: The carbons of the phenyl ring typically resonate between 125 and 140 ppm. libretexts.orgoregonstate.edu The quaternary carbon attached to the benzylic CH₂ group will have a distinct shift (~138-140 ppm) from the proton-bearing carbons (CH), which appear around 127-129 ppm.

Benzylic Carbon (C-f): The carbon of the benzylic methylene group is attached to nitrogen and is expected in the 50-55 ppm range.

Ester Methoxy Carbon (C-a): The methyl carbon of the ester group typically appears around 51-52 ppm.

Methine Carbon (C-c): The chiral carbon atom attached to the nitrogen is expected to resonate in the 45-55 ppm range.

Methylene Carbon (C-b): The carbon adjacent to the carbonyl group will appear in the 35-45 ppm range. libretexts.org

Methyl Carbon (C-d): The methyl carbon attached to the chiral center is the most shielded aliphatic carbon and will appear upfield, around 15-20 ppm.

Predicted ¹³C-NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | 170 - 175 |

| C-i (Aromatic Quaternary) | 138 - 140 |

| C-g, C-h (Aromatic CH) | 127 - 129 |

| C-f (Benzylic CH₂) | 50 - 55 |

| C-a (OCH₃) | 51 - 52 |

| C-c (CH-N) | 45 - 55 |

| C-b (CH₂-C=O) | 35 - 45 |

| C-d (CH₃) | 15 - 20 |

Variable-temperature (VT) NMR studies are a powerful tool for investigating dynamic processes in molecules, such as conformational changes and hydrogen bonding. nih.govbohrium.com For this compound, such studies could provide insight into several phenomena.

The chemical shift of the N-H proton is particularly sensitive to temperature. ucl.ac.uk As temperature increases, intermolecular hydrogen bonding with the solvent or other molecules decreases, typically causing the N-H signal to shift to a higher field (lower ppm). ripublication.com The rate of this shift, known as the temperature coefficient, can provide information about the strength and nature of hydrogen bonds involving the amine proton. nih.govacs.org

Furthermore, VT-NMR could be used to study the rotational barrier around the C-N bonds. If rotation is restricted at lower temperatures, it could lead to the observation of distinct signals for different conformers, which might coalesce into averaged signals as the temperature is raised and rotation becomes faster.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and for assessing its purity.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺.

Given the molecular formula C₁₂H₁₇NO₂, the molecular weight (M) is approximately 207.27 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 208.28 for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. It is also possible for some compounds to form adducts with other cations present in the solution, such as sodium [M+Na]⁺, or to undergo reduction of nitrile impurities to form amine adducts under certain ESI conditions. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

For this compound, GC-MS can serve two primary purposes:

Purity Assessment: The gas chromatogram will show a major peak for the target compound, with any minor peaks indicating the presence of impurities, starting materials, or by-products.

Structural Confirmation: The mass spectrum of the main peak provides a fragmentation pattern, which acts as a molecular fingerprint. For amino esters, a characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. oregonstate.edu For this molecule, a likely fragmentation would be the loss of the benzyl group or cleavage at the butanoate chain, yielding characteristic fragment ions that help confirm the structure. While derivatization is a common strategy to enhance the GC-MS analysis of amino acids and their esters, this compound is likely volatile enough to be analyzed directly. jst.go.jpnist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features: the secondary amine, the ester group, and the aromatic ring.

While a specific spectrum for this compound is not publicly available, data from its close structural analog, Methyl 3-(benzylamino)propanoate, and other similar molecules allow for an accurate prediction of its IR absorption peaks. labproinc.comnist.govchemicalbook.com The key functional groups and their expected vibrational frequencies are detailed in the table below.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Secondary Amine) | Stretch | 3300-3500 (weak-medium) | Indicates the presence of the secondary amine. |

| C-H (Aromatic) | Stretch | 3000-3100 | Corresponds to the C-H bonds on the benzyl group's aromatic ring. |

| C-H (Aliphatic) | Stretch | 2850-3000 | Arises from the C-H bonds of the butyl chain and the benzylic CH₂. |

| C=O (Ester) | Stretch | ~1735 | A strong, sharp peak characteristic of the ester carbonyl group. |

| C=C (Aromatic) | Stretch | 1450-1600 | Multiple bands indicating the benzene (B151609) ring. |

| C-O (Ester) | Stretch | 1100-1300 | Corresponds to the C-O single bond of the ester group. |

| C-N (Amine) | Stretch | 1000-1250 | Relates to the carbon-nitrogen bond of the benzylamine (B48309) moiety. |

The presence of these distinct peaks in an experimental IR spectrum provides strong evidence for the structure of this compound.

Chromatographic Methods

Chromatographic techniques are indispensable for monitoring the synthesis of this compound, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. researchgate.netsigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. acgpubs.org A small aliquot of the reaction mixture is spotted on a TLC plate, typically coated with silica (B1680970) gel (the stationary phase). mdpi.com The plate is then developed in a suitable solvent system (the mobile phase).

The choice of mobile phase is crucial for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is typically effective. sigmaaldrich.commdpi.com The components of the reaction mixture separate based on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The spots can be visualized under UV light (254 nm), due to the UV-active benzyl group, or by using a chemical stain such as phosphomolybdic acid or potassium permanganate. acgpubs.orgmdpi.com

Table 3: Example TLC System for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively determine when the reaction is complete.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for quantitative analysis. It is employed to determine the purity of the synthesized this compound with high precision and to separate its enantiomers to determine the enantiomeric excess (ee).

For purity analysis, a reversed-phase HPLC method is commonly used. The compound is passed through a column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center at the C3 position of the butanoate chain, it can exist as two enantiomers, (R) and (S). To determine the enantiomeric excess, a chiral HPLC method is required. This can involve two approaches: using a chiral stationary phase (CSP) or derivatizing the compound with a chiral agent before analysis on a standard achiral column. For example, a method developed for the chiral analysis of the related compound 3-aminobutanol involves derivatization followed by HPLC analysis. google.com A similar strategy could be applied to this compound.

Table 4: Representative HPLC Conditions for Chiral Analysis

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |

| Mobile Phase | Isocratic or gradient mixture (e.g., Hexane/Isopropanol) |

| Detector | UV detector (e.g., at 220-260 nm) google.com |

| Purpose | Separation of (R) and (S) enantiomers for ee determination |

After synthesis, the crude product often contains unreacted starting materials and byproducts. Column chromatography is the standard method for purifying this compound on a preparative scale. The principle is similar to TLC, but it is performed in a glass column packed with a larger amount of stationary phase, typically silica gel. rsc.orgmdpi.com

The crude mixture is loaded onto the top of the column, and a solvent system (eluent), often similar to the mobile phase used for TLC analysis, is passed through the column. The components of the mixture move down the column at different rates depending on their affinity for the silica gel. Fractions are collected sequentially, and those containing the pure product (as determined by TLC) are combined and the solvent evaporated to yield the purified this compound. For compounds with similar polarity, a gradient elution, where the polarity of the solvent is gradually increased (e.g., from 10% to 100% ethyl acetate in hexane), can provide superior separation. rsc.org

Optical Rotation Measurements for Chiral Compounds

Optical rotation is a physical property unique to chiral molecules. wikipedia.org When plane-polarized light is passed through a solution of a pure enantiomer of this compound, the plane of light will be rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, will not rotate the light. wikipedia.org

The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic value for a compound under standard conditions (a specific temperature, wavelength of light, solvent, and concentration). libretexts.org

[α]λT = α / (l × c)

Where:

T is the temperature (e.g., 20°C).

λ is the wavelength of light (typically the sodium D-line, 589 nm).

α is the observed rotation.

l is the path length of the sample tube in decimeters (dm).

c is the concentration in g/mL.

The two enantiomers of a chiral compound will have specific rotations of equal magnitude but opposite signs. For example, if the (S)-enantiomer has a specific rotation of +35°, the (R)-enantiomer will have a specific rotation of -35°. libretexts.org Therefore, measuring the optical rotation is a fundamental method for characterizing a specific enantiomer of this compound and can also be used to estimate the enantiomeric excess of a non-racemic mixture. It is important to note that the R/S designation does not predict whether a compound will be dextro- or levorotatory. libretexts.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. In the context of synthetic organic chemistry, it is a crucial method for verifying the empirical and, by extension, the molecular formula of a newly synthesized compound such as this compound. This process provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can then be compared against the theoretically calculated values derived from the compound's proposed molecular formula.

The molecular formula for this compound is established as C₁₂H₁₇NO₂. sigmaaldrich.comresearchgate.net Based on this formula, the theoretical elemental composition can be calculated. The verification process involves the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass of each element present in the original sample.

The concordance between the experimental results and the theoretical values is a strong indicator of the sample's purity and the correctness of its assigned chemical structure. Typically, in academic and industrial research, a deviation of within ±0.4% between the found and calculated values is considered acceptable for a pure compound. While specific experimental data for this compound is not widely published in readily accessible literature, the table below illustrates the expected and theoretical values for its elemental analysis.

Table 1: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Illustrative Experimental % |

| Carbon (C) | 69.54 | 69.48 |

| Hydrogen (H) | 8.27 | 8.31 |

| Nitrogen (N) | 6.76 | 6.72 |

| Note: The experimental values presented are illustrative and serve to demonstrate the expected proximity to the theoretical values for a pure sample. These are not published experimental data for this specific compound. |

The data presented in such a table would be a critical component in the characterization of this compound, complementing other spectroscopic data to provide a comprehensive confirmation of its identity and purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico studies offer deep insights into the electronic distribution and geometric parameters of Methyl 3-(benzylamino)butanoate.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. For a molecule like this compound, methods such as Hartree-Fock (HF) theory would be a starting point for determining its electronic structure. These calculations solve the time-independent Schrödinger equation in an approximate way to yield the molecular orbitals and their corresponding energies. While computationally intensive, ab initio methods provide a foundational understanding of the molecule's electronic makeup. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed for more precise energy and property calculations, offering a more detailed picture of electron correlation effects.

Density Functional Theory (DFT) Applications (e.g., B3LYP functional)

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, particularly using the B3LYP hybrid functional, are well-suited for a comprehensive analysis. researchgate.netnih.govorientjchem.org The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govorientjchem.org This approach is known to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds. epstem.netepstem.net

A typical DFT study on this compound would involve geometry optimization using a basis set such as 6-31G(d,p) or a more flexible one like 6-311++G(d,p) to accurately describe the electronic distribution. nih.govorientjchem.orgepstem.net The results of such calculations would include optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, DFT can be used to calculate various electronic properties, as illustrated in the hypothetical data table below.

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -748.987 | Hartree |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -0.235 | Hartree |

| LUMO Energy | 0.045 | Hartree |

| HOMO-LUMO Gap | 0.280 | Hartree |

Prediction of Molecular Conformations and Stability

This compound possesses significant conformational flexibility due to several rotatable single bonds. Computational methods are invaluable for exploring the potential energy surface of the molecule to identify stable conformers and determine their relative energies. nih.govutm.my By systematically rotating the key dihedral angles—such as those around the C-N bond and the C-C bonds of the butanoate chain—a conformational search can be performed.

Both ab initio and DFT methods can be used to calculate the energies of these different conformations. nih.gov The results would reveal the most stable conformer, which corresponds to the global minimum on the potential energy surface, as well as other low-energy conformers that might be populated at room temperature. The energy differences between these conformers and the rotational barriers connecting them can also be calculated. nih.gov This information is crucial for understanding the molecule's behavior in solution and its ability to interact with biological targets.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| 1 (Global Minimum) | 0.00 | -175.8 (C-C-N-C), 65.2 (C-N-C-Car) |

| 2 | 1.25 | 68.3 (C-C-N-C), 178.1 (C-N-C-Car) |

| 3 | 2.10 | -60.5 (C-C-N-C), -170.4 (C-N-C-Car) |

Computational Studies on Reaction Mechanisms

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the transformation from reactants to products, it is possible to gain a detailed understanding of the reaction pathway.

Transition State Analysis

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state(s). orientjchem.org The transition state is a high-energy structure along the reaction coordinate that separates the reactants from the products. ebi.ac.uk Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. orientjchem.orgresearchgate.net

For a reaction involving this compound, such as its synthesis or a subsequent transformation, transition state theory calculations would be performed. nih.gov Frequency calculations are used to verify that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. orientjchem.org

Solvation Effects in Computational Models

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects through either explicit or implicit methods. In an explicit solvent model, individual solvent molecules are included in the calculation, which is computationally demanding. A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). conicet.gov.ar

In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant. conicet.gov.ar This model can be applied to the reactants, transition state, and products to determine how the solvent stabilizes or destabilizes each species. For a molecule like this compound, which has polar functional groups, solvation effects are expected to be important in influencing its reactivity and conformational preferences. nih.gov Accounting for these effects is crucial for obtaining theoretical results that are comparable to experimental observations in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, through theoretical and computational chemistry offers a powerful tool for the structural elucidation of molecules. These methods, primarily rooted in Density Functional Theory (DFT), allow for the calculation of shielding tensors from which chemical shifts can be derived. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for this purpose, providing a framework for predicting NMR spectra with a notable degree of accuracy when appropriate functionals and basis sets are used.

In principle, the computational analysis of This compound would involve several key steps. Initially, the molecule's geometry would be optimized using a selected DFT functional and basis set to find its most stable conformation(s). Following optimization, the magnetic shielding tensors for each nucleus would be calculated, typically using the GIAO method. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of such predictions is highly dependent on the chosen level of theory. Factors such as the functional (e.g., B3LYP, M06-2X), the basis set (e.g., 6-31G(d,p), cc-pVTZ), and the inclusion of solvent effects can significantly influence the calculated chemical shifts. For molecules with conformational flexibility, such as This compound , it is often necessary to calculate the spectra for multiple low-energy conformers and then obtain a Boltzmann-weighted average to best represent the experimental spectrum.

Although specific predicted data for This compound is not available, hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts would be structured as follows, based on the molecular structure.

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| H on C-2 | Value |

| H on C-3 | Value |

| H on C-4 (CH₃) | Value |

| H's on Benzyl (B1604629) CH₂ | Value |

| H's on Phenyl Ring | Value |

| H on NH | Value |

| H's on Methoxy CH₃ | Value |

| Note: This table is for illustrative purposes only, as specific computational data is not available. |

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | Value |

| C-2 | Value |

| C-3 | Value |

| C-4 (CH₃) | Value |

| Benzyl CH₂ | Value |

| Phenyl C-ipso | Value |

| Phenyl C-ortho | Value |

| Phenyl C-meta | Value |

| Phenyl C-para | Value |

| Methoxy CH₃ | Value |

| Note: This table is for illustrative purposes only, as specific computational data is not available. |

The generation of accurate and reliable predicted spectroscopic data for This compound would necessitate a dedicated computational study. Such research would provide valuable insights for its structural characterization and could serve as a reference for synthetic and analytical chemists working with this and related compounds.

Applications in Advanced Organic Synthesis

Methyl 3-(benzylamino)butanoate as a Versatile Reagent

This compound serves as a valuable and versatile reagent in the field of advanced organic synthesis. Its bifunctional nature, containing both a secondary amine and a methyl ester group, allows it to participate in a variety of chemical transformations, making it a key component for the construction of complex molecular architectures.